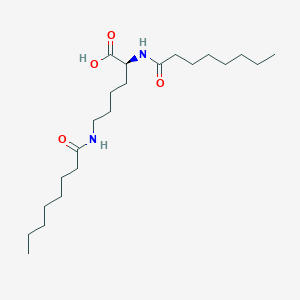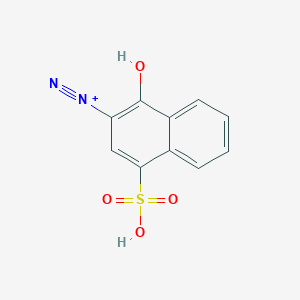
1-Hydroxy-4-sulfonaphthalene-2-diazonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-4-sulfonaphthalene-2-diazonium (HSND) is a diazonium salt that has been extensively used in scientific research for various applications. HSND is a highly reactive compound that is primarily used as a diazotizing agent for the synthesis of azo dyes and pigments.
Mecanismo De Acción
1-Hydroxy-4-sulfonaphthalene-2-diazonium is a highly reactive compound that can undergo various chemical reactions. It can react with amines, phenols, and other nucleophiles to form azo compounds. The diazonium group of 1-Hydroxy-4-sulfonaphthalene-2-diazonium can also undergo reduction to form amines or react with other nucleophiles to form new compounds.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 1-Hydroxy-4-sulfonaphthalene-2-diazonium. However, it has been reported that 1-Hydroxy-4-sulfonaphthalene-2-diazonium can cause skin irritation and sensitization in humans. Therefore, it is recommended to handle 1-Hydroxy-4-sulfonaphthalene-2-diazonium with caution.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Hydroxy-4-sulfonaphthalene-2-diazonium is a highly reactive compound that can be used as a diazotizing agent for the synthesis of azo dyes and pigments. It is easy to handle and has a high solubility in water. However, 1-Hydroxy-4-sulfonaphthalene-2-diazonium is a highly toxic compound that can cause skin irritation and sensitization in humans. Therefore, it is recommended to handle 1-Hydroxy-4-sulfonaphthalene-2-diazonium with caution and use protective equipment.
Direcciones Futuras
There are several potential future directions for the use of 1-Hydroxy-4-sulfonaphthalene-2-diazonium in scientific research. One potential direction is the development of new azo dyes and pigments for various applications. 1-Hydroxy-4-sulfonaphthalene-2-diazonium can also be used in the preparation of sulfonated graphene oxide for electrochemical applications. Additionally, 1-Hydroxy-4-sulfonaphthalene-2-diazonium can be used as a coupling reagent in the synthesis of novel fluorescent dyes. Further research is needed to explore the potential applications of 1-Hydroxy-4-sulfonaphthalene-2-diazonium in various fields of scientific research.
Conclusion
In conclusion, 1-Hydroxy-4-sulfonaphthalene-2-diazonium is a highly reactive compound that has been extensively used in scientific research for various applications. It is commonly used as a diazotizing agent for the synthesis of azo dyes and pigments. 1-Hydroxy-4-sulfonaphthalene-2-diazonium has several potential future directions for its use in scientific research. However, it is a highly toxic compound that can cause skin irritation and sensitization in humans. Therefore, it is recommended to handle 1-Hydroxy-4-sulfonaphthalene-2-diazonium with caution and use protective equipment.
Métodos De Síntesis
1-Hydroxy-4-sulfonaphthalene-2-diazonium can be synthesized by the diazotization of 1-hydroxy-4-sulfonaphthalene-2-sulfonic acid. The diazotization process involves the conversion of the amino group of the sulfonic acid to a diazonium group by the reaction with nitrous acid. The resulting 1-Hydroxy-4-sulfonaphthalene-2-diazonium is a yellow crystalline powder that is highly water-soluble.
Aplicaciones Científicas De Investigación
1-Hydroxy-4-sulfonaphthalene-2-diazonium has been extensively used in scientific research for various applications. It is commonly used as a diazotizing agent for the synthesis of azo dyes and pigments. 1-Hydroxy-4-sulfonaphthalene-2-diazonium is also used in the preparation of sulfonated graphene oxide for electrochemical applications. Additionally, 1-Hydroxy-4-sulfonaphthalene-2-diazonium has been used as a coupling reagent in the synthesis of novel fluorescent dyes.
Propiedades
IUPAC Name |
1-hydroxy-4-sulfonaphthalene-2-diazonium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O4S/c11-12-8-5-9(17(14,15)16)6-3-1-2-4-7(6)10(8)13/h1-5H,(H-,13,14,15,16)/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXAJHDLJHMOQB-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)[N+]#N)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N2O4S+ |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxy-4-sulfonaphthalene-2-diazonium | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

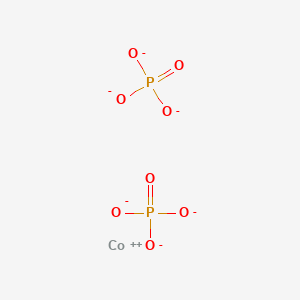
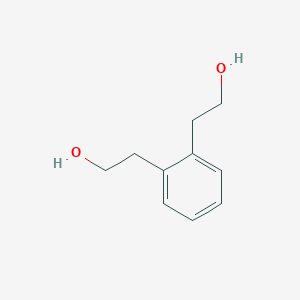

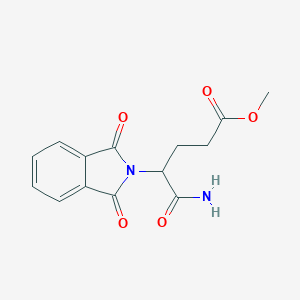

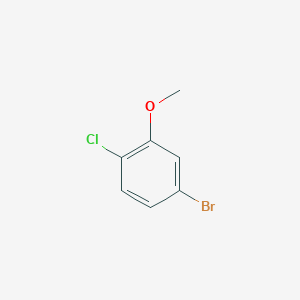

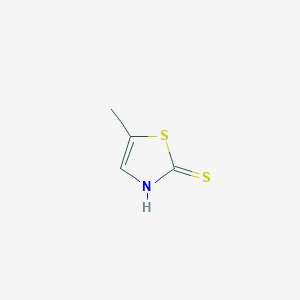


![1,5-dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol](/img/structure/B101557.png)

